molecular formula C10H7ClN2O2S B11620422 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11620422
M. Wt: 254.69 g/mol
InChI Key: WIRRCIXBBRLRMG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a diazinane ring with a chlorophenyl and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiourea under basic conditions to form the desired diazinane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of a diazinane ring with a chlorophenyl and a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7ClN2O2S

Molecular Weight

254.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)

InChI Key

WIRRCIXBBRLRMG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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